Propenyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

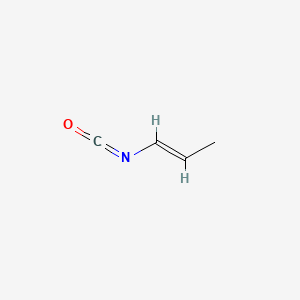

Properties

CAS No. |

4737-18-2 |

|---|---|

Molecular Formula |

C4H5NO |

Molecular Weight |

83.09 g/mol |

IUPAC Name |

(E)-1-isocyanatoprop-1-ene |

InChI |

InChI=1S/C4H5NO/c1-2-3-5-4-6/h2-3H,1H3/b3-2+ |

InChI Key |

QWBNZGHJDZEJBE-NSCUHMNNSA-N |

SMILES |

CC=CN=C=O |

Isomeric SMILES |

C/C=C/N=C=O |

Canonical SMILES |

CC=CN=C=O |

Other CAS No. |

4737-18-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Propenyl Isocyanate: Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of propenyl isocyanate, with a primary focus on its most common isomer, allyl isocyanate. This document is intended to serve as a valuable resource for professionals in research, and drug development who are interested in the applications of this versatile chemical intermediate.

Chemical Properties of Allyl Isocyanate

Allyl isocyanate (also known as 2-propenyl isocyanate or 3-isocyanato-1-propene) is a colorless to pale yellow liquid with a pungent odor.[1] It is a highly reactive organic compound due to the presence of both an allyl group and an isocyanate functional group.[2] This dual reactivity makes it a valuable building block in organic synthesis, particularly in the production of polymers, pharmaceuticals, and agrochemicals.[1][2] The quantitative chemical and physical properties of allyl isocyanate are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H5NO | [1][3][4] |

| Molecular Weight | 83.09 g/mol | [1][3][4][5] |

| CAS Number | 1476-23-9 | [1][2][4] |

| Boiling Point | 87-89 °C | [5] |

| Density | 0.94 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.417 | [5] |

| Flash Point | 43 °C | [5] |

| Solubility | Soluble in organic solvents, less soluble in water | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent, reminiscent of mustard or horseradish | [1] |

Chemical Structure

The structure of this compound can exist in different isomeric forms. The most prevalent and well-documented isomer is allyl isocyanate, where the isocyanate group is attached to the third carbon of the propene chain. Its chemical structure is characterized by a vinyl group (CH2=CH-) attached to a methylene group (-CH2-) which is in turn bonded to the isocyanate (-N=C=O) functional group.

The IUPAC name for allyl isocyanate is 3-isocyanatoprop-1-ene.[3] Its structure can be represented by the following notations:

The isocyanate group (-N=C=O) is characterized by a planar and nearly linear arrangement of the N=C=O linkage.[6] This specific geometry contributes to its high reactivity.

Reactivity and Chemical Reactions

The reactivity of allyl isocyanate is dominated by the electrophilic nature of the carbon atom in the isocyanate group.[2][6] This makes it highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[2][6] These reactions are fundamental to its use in the synthesis of a wide range of chemical compounds.

Reactions with Nucleophiles

-

With Alcohols: Allyl isocyanate reacts with alcohols to form urethanes (carbamates). This reaction is crucial in the production of polyurethanes when diisocyanates are reacted with polyols.[2][6]

-

With Amines: The reaction with primary or secondary amines yields substituted ureas.[2][6] This is a key reaction in the synthesis of various pharmaceutical and agrochemical compounds.

-

With Water: Allyl isocyanate reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield allylamine and carbon dioxide.[6] This moisture sensitivity necessitates careful handling and storage under anhydrous conditions.[2]

A general schematic of the nucleophilic addition to allyl isocyanate is presented below:

Caption: General reaction pathway of allyl isocyanate with nucleophiles.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, the general synthesis of isocyanates can be achieved through several established methods:

-

Phosgenation of Amines: This is a common industrial method involving the reaction of a primary amine (in this case, allylamine) with phosgene (COCl2) or a phosgene equivalent like triphosgene.[6][7] This reaction proceeds through a carbamoyl chloride intermediate.[6] Due to the hazardous nature of phosgene, this method requires specialized equipment and stringent safety precautions.[6]

-

From Alkyl Halides: Allyl isocyanate can also be synthesized from the reaction of an allyl halide (e.g., allyl chloride) with a metal cyanate.[8]

-

Curtius, Hofmann, or Lossen Rearrangements: These are rearrangement reactions that can produce isocyanates from carboxylic acid derivatives, amides, or hydroxamic acids, respectively.[6]

For laboratory-scale synthesis, the use of triphosgene in a suitable solvent with a base is a common approach for converting amines to isocyanates.[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically appearing around 2250-2280 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of allyl isocyanate would show characteristic signals for the vinyl protons (typically in the 5-6 ppm region) and the methylene protons adjacent to the isocyanate group.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the isocyanate carbon at around 120-130 ppm, in addition to the signals for the allyl group carbons.

-

Specific spectral data for allyl isocyanate can be found in various chemical databases.[3]

Applications in Drug Development and Research

Allyl isocyanate serves as a versatile intermediate in the synthesis of a variety of organic molecules with potential biological activity.[2] Its ability to introduce an allyl group and form stable urethane or urea linkages is particularly valuable in medicinal chemistry for the following reasons:

-

Synthesis of Novel Scaffolds: It is used to create complex molecules with targeted biological activities for the development of new pharmaceuticals.[2]

-

Cross-linking Agent: In polymer science, it is used as a cross-linking agent to enhance the mechanical properties of polymers used in various applications, including biomaterials.[2]

-

Derivatization Agent: The isocyanate group can be used to derivatize other molecules to alter their properties or to prepare them for specific analytical techniques.

Safety and Handling

Allyl isocyanate is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a toxic and flammable liquid.[1][9]

-

Toxicity: It is harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[1]

-

Flammability: It is a flammable liquid and should be kept away from heat, sparks, and open flames.[9]

-

Reactivity: It reacts with water and other nucleophiles, and is sensitive to moisture.[2][9] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area.[2]

Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be worn when handling this compound.

Conclusion

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Allyl isocyanate | C4H5NO | CID 15123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Allyl isocyanate, 96% | [gelest.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 9. N-PROPYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide on the Synthesis and Purification of Propenyl Isocyanate

This technical guide provides a comprehensive overview of the synthesis and purification of propenyl isocyanate, with a focus on established chemical methodologies. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound (CH₃-CH=CH-NCO) is an unsaturated aliphatic isocyanate. As with other isocyanates, it is a reactive compound characterized by the -N=C=O functional group. This reactivity makes it a valuable intermediate in organic synthesis, particularly for the introduction of the propenylamino carbonyl moiety, which can be a building block for various nitrogen-containing compounds. This guide will focus on the primary method for its synthesis, the Curtius rearrangement, and will also discuss plausible alternative routes and purification techniques.

Synthesis of this compound

The most specifically documented method for the synthesis of this compound is through the Curtius rearrangement of an acyl azide. Phosgenation of the corresponding amine represents another viable, though less specifically documented, pathway.

The Curtius rearrangement involves the thermal decomposition of an acyl azide to form an isocyanate and nitrogen gas.[1][2] This reaction is known to proceed with the retention of the stereochemistry of the migrating group.[3] For the synthesis of trans-propenyl isocyanate, the corresponding trans-crotonyl azide is used as the starting material.[4]

Signaling Pathway for Curtius Rearrangement:

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

Propenyl Isocyanate: A Technical Guide for Researchers

Core Data Summary

The key quantitative data for allyl isocyanate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1476-23-9 | [1][2] |

| Molecular Formula | C4H5NO | [1][2] |

| Molecular Weight | 83.09 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | 87-89 °C | [4] |

| Density | 0.94 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.417 | [4] |

| Solubility | Soluble in organic solvents, less soluble in water | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of allyl isocyanate.

| Spectroscopy | Key Peaks/Signals |

| FTIR (Neat) | The infrared spectrum shows a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2270-2250 cm⁻¹. Other significant peaks correspond to the C=C stretch of the allyl group. |

| ¹H NMR (CDCl₃) | The proton NMR spectrum typically displays signals for the vinyl protons in the range of δ 5.2-6.0 ppm and the methylene protons adjacent to the isocyanate group around δ 4.1 ppm. |

| ¹³C NMR (CDCl₃) | The carbon NMR spectrum shows a peak for the isocyanate carbon around δ 130 ppm, along with signals for the allylic carbons. |

| Mass Spectrometry (GC-MS) | The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the allyl group.[5] |

Experimental Protocols

Synthesis of Allyl Isocyanate via Allyl Cyanate Rearrangement

A reliable method for the preparation of allyl isocyanate is through the[1][1]-sigmatropic rearrangement of an in-situ generated allyl cyanate from an allyl carbamate.[3][6] This method is known for its mild conditions and high stereoselectivity.[6]

Step A: Synthesis of Allyl Carbamate from Allyl Alcohol

-

To a solution of allyl alcohol in a suitable aprotic solvent (e.g., dichloromethane), add trichloroacetyl isocyanate at 0 °C.

-

After the reaction is complete (monitored by TLC), the intermediate is hydrolyzed with a base, such as potassium carbonate in aqueous methanol, to yield the allyl carbamate.[3]

Step B: Dehydration and Rearrangement to Allyl Isocyanate

-

The allyl carbamate is dissolved in dichloromethane.

-

The solution is treated with dehydrating agents. A common system is triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), and triethylamine (Et₃N) at low temperatures (e.g., -20 °C).[3]

-

The initially formed allyl cyanate spontaneously undergoes a[1][1]-sigmatropic rearrangement to the more stable allyl isocyanate.[6]

-

The crude product is purified by removing the triphenylphosphine oxide byproduct via precipitation from a non-polar solvent like hexane, followed by distillation.[3]

Reaction of Allyl Isocyanate with Nucleophiles

The high reactivity of the isocyanate group allows for straightforward reactions with various nucleophiles.[1]

General Protocol for Urethane Formation (Reaction with Alcohols):

-

Dissolve allyl isocyanate in an anhydrous aprotic solvent (e.g., THF or toluene).

-

Add the desired alcohol to the solution. The reaction can be performed at room temperature, but gentle heating may be required for less reactive alcohols.

-

The reaction progress can be monitored by the disappearance of the isocyanate peak in the IR spectrum.

-

The resulting urethane (carbamate) can be purified by standard methods such as crystallization or chromatography.

General Protocol for Urea Formation (Reaction with Amines):

-

Dissolve allyl isocyanate in an anhydrous aprotic solvent.

-

Add the primary or secondary amine to the solution. This reaction is typically fast and exothermic.

-

The resulting urea often precipitates from the reaction mixture and can be isolated by filtration.

-

If the product is soluble, it can be purified by crystallization or chromatography.

Biological Significance and Drug Development Context

While direct studies on the biological signaling pathways of allyl isocyanate are limited, the closely related compound, allyl isothiocyanate (AITC) , is extensively studied and provides a valuable reference point for researchers. AITC, found in cruciferous vegetables, exhibits a range of biological activities including antimicrobial and anticancer properties.[2] It is known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] Given the structural similarity, allyl isocyanate is a compound of interest for comparative studies and as a potential lead for the development of new therapeutic agents. Its ability to readily form stable adducts with biological nucleophiles, such as amino acid residues in proteins, suggests it may have interesting pharmacological activities.

Visualizations

Synthesis of Allyl Isocyanate via[1][1]-Sigmatropic Rearrangement

Caption: Workflow for the synthesis of allyl isocyanate.

Reactivity of Allyl Isocyanate

Caption: General reactivity of allyl isocyanate with nucleophiles.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Allyl Isothiocyanate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Allyl isocyanate | C4H5NO | CID 15123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ichikawa Allylcyanate Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Isocyanates and Their Derivatives

Disclaimer: This guide addresses the broader topic of the thermal stability and decomposition of isocyanates and their derivatives due to the limited availability of specific experimental data for propenyl isocyanate in the reviewed scientific literature. The principles, experimental protocols, and data presented herein for related isocyanate compounds provide a foundational understanding applicable to the study of this compound.

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the functional group R−N=C=O. Their high electrophilicity makes them key reactants in the synthesis of polyurethanes, polyureas, and other polymers.[1] The thermal stability of isocyanates and their derivatives is a critical consideration in their synthesis, storage, and application, particularly in high-temperature environments. Understanding the decomposition pathways and kinetics is essential for predicting material lifetime, ensuring safe handling, and controlling reaction outcomes. This guide provides a comprehensive overview of the thermal behavior of isocyanates and related compounds, summarizing key quantitative data, experimental methodologies, and decomposition mechanisms.

General Decomposition Pathways

The thermal decomposition of isocyanate-containing compounds can proceed through several pathways, largely dependent on the molecular structure and the presence of other functional groups.

For polyurethanes, a primary decomposition mechanism involves the reversible dissociation of the urethane linkage back into an isocyanate and an alcohol.[2] This process is reported to initiate between 200 to 250°C.[2] An irreversible decomposition pathway can also occur, leading to the formation of a primary amine, carbon dioxide, and a terminal alkene.[2]

At elevated temperatures, isocyanates can undergo self-addition reactions. Dimerization leads to the formation of uretidiones, while cyclotrimerization produces highly stable isocyanurate rings.[3] The thermal decomposition of isocyanurates themselves is a subject of study, with s-triazine moieties reported to decompose above 400°C, regenerating free isocyanate groups.[4]

In the context of polyurethane pyrolysis, the decomposition can be complex, with the evolution of various isocyanate species. At lower temperatures (around 300-450°C), diisocyanates are often the primary products, while at higher temperatures (e.g., 850°C), thermal cracking can lead to the formation of monoisocyanates and isocyanic acid.[5]

The excess of isocyanate in polyurethane formulations can lead to the formation of allophanate and biuret crosslinks, which are known to decompose more readily upon heating compared to conventional urethane and urea crosslinks.[6][7]

Below is a generalized schematic of polyurethane thermal decomposition.

Quantitative Thermal Stability Data

The thermal stability of isocyanate-related compounds is typically quantified by decomposition temperatures and activation energies derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize key data from the literature for various isocyanate derivatives.

Table 1: Thermal Decomposition Data for Blocked Isocyanates and Polyisocyanates

| Compound/System | Method | Key Findings | Reference |

| Pyridinol-blocked isophorone diisocyanate | TGA, DSC | Deblocking temperature dependent on pyridinol nucleophilicity. | [4] |

| Poly(n-butylisocyanate) | TGA | Two-stage decomposition: autocatalysis at lower temperatures, first-order reaction at higher temperatures. | [8] |

| Rigid Polyurethanes (RPUs) with varying isocyanate ratios | TGA, DSC | Thermal stability influenced by the isocyanate index. | [6][9] |

Table 2: Activation Energies for Decomposition of Isocyanate Derivatives

| Compound | Method of Calculation | Activation Energy (Ea) | Reference |

| 4-hydroxypyridine blocked isophorone diisocyanate | Friedman–Reich–Levi (FRL) method | 134.6 kJ·mol⁻¹ | [4] |

| 4-hydroxypyridine blocked isophorone diisocyanate | Flynn–Wall–Ozawa (FWO) method | 126.2 kJ·mol⁻¹ | [4] |

| Poly(n-butylisocyanate) - Low Temp Mechanism | Isoconversional methods | 157 kJ/mol | [8] |

| Poly(n-butylisocyanate) - High Temp Mechanism | Isoconversional methods | 221 kJ/mol | [8] |

Experimental Protocols

The investigation of the thermal stability and decomposition of isocyanates and their derivatives relies on a suite of analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the decomposition temperatures and quantify mass loss.

-

Typical Protocol:

-

A small sample (typically 5-10 mg) of the isocyanate-containing material is placed in a TGA crucible.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 2.5, 10, or 20 °C/min).[10]

-

The mass of the sample is continuously monitored as the temperature increases, typically up to 500-600°C.[10]

-

The resulting data is plotted as mass percentage versus temperature, from which onset of decomposition and peak decomposition temperatures can be determined.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Objective: To identify thermal transitions such as melting, glass transitions, and exothermic or endothermic decomposition events.

-

Typical Protocol:

-

A small, weighed sample is hermetically sealed in a DSC pan.

-

The sample and a reference pan are heated at a controlled rate.

-

The heat flow to the sample is measured relative to the reference.

-

The resulting thermogram can reveal deblocking temperatures and other thermal events.[4]

-

Coupled Techniques: TGA-MS and Py-GC/MS

To identify the decomposition products, TGA is often coupled with mass spectrometry (MS) or pyrolysis is combined with gas chromatography/mass spectrometry (Py-GC/MS).

-

Objective: To identify the chemical species evolved during thermal decomposition.

-

TGA-MS Protocol: The gas evolved from the TGA is directly introduced into a mass spectrometer, allowing for the real-time identification of decomposition products as a function of temperature.

-

Py-GC/MS Protocol: The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography before being identified by mass spectrometry.[6] This technique is powerful for elucidating complex decomposition mechanisms.

Below is a diagram illustrating a typical experimental workflow for thermal analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isocyanate emissions from pyrolysis of mattresses containing polyurethane foam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrolysis Kinetics and Flammability Evaluation of Rigid Polyurethane with Different Isocyanate Content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Propenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenyl isocyanate is a reactive organic compound containing an isocyanate group (-N=C=O) attached to a propenyl group. The presence of both a reactive functional group and a double bond makes it a potentially valuable building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical intermediates. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the expected solubility of this compound, methodologies for its experimental determination, and the factors influencing its behavior in solution.

Predicted Solubility of this compound

Based on the general principle of "like dissolves like," the solubility of this compound is predicted to be highest in non-polar and moderately polar aprotic solvents.[1] The propenyl group contributes to its non-polar character, while the isocyanate group introduces polarity. Isocyanates are generally soluble in ethers, benzene, and chloroform.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Toluene, Benzene, Hexane | High | The non-polar propenyl group will interact favorably with these solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate | High to Moderate | The polar isocyanate group will interact with the polar solvent, while the non-polar backbone is also solvated. Acetone may show slightly lower solubility due to its higher polarity. |

| Polar Protic | Alcohols (e.g., Ethanol, Methanol), Water | Low (Reactive) | This compound will react with protic solvents. With alcohols, it will form urethanes, and with water, it will form an unstable carbamic acid that decomposes to an amine and carbon dioxide.[3] Therefore, these are not suitable solvents for storage or most reactions unless the reaction with the solvent is intended. |

Experimental Determination of Solubility

Accurate determination of this compound solubility requires carefully designed experiments due to its reactivity, particularly with moisture. The following protocols outline standard methods that can be adapted for this compound.

Method 1: Gravimetric Determination

This method involves preparing a saturated solution and determining the mass of the dissolved solute.

Experimental Protocol:

-

Solvent Preparation: Ensure all solvents are anhydrous by using appropriate drying techniques (e.g., distillation over a drying agent, use of molecular sieves).

-

Sample Preparation: Synthesize or procure high-purity this compound. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture (e.g., using a magnetic stirrer) at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, gas-tight syringe.

-

Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any suspended particles.

-

-

Solvent Evaporation and Quantification:

-

Transfer the filtered solution to a pre-weighed vial.

-

Evaporate the solvent under reduced pressure or a gentle stream of inert gas.

-

Weigh the vial containing the non-volatile solute.

-

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of solvent.

Method 2: Spectroscopic Determination (In-situ FTIR)

In-situ Fourier Transform Infrared (FTIR) spectroscopy can be a powerful tool for determining solubility by correlating the absorbance of the characteristic isocyanate peak (~2250-2280 cm⁻¹) with concentration.[4]

Experimental Protocol:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired anhydrous solvent.

-

Measure the absorbance of the isocyanate peak for each standard using an in-situ FTIR probe.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Saturated Solution Preparation:

-

Prepare a saturated solution as described in the gravimetric method.

-

-

Measurement:

-

Insert the in-situ FTIR probe into the clear supernatant of the saturated solution.

-

Record the absorbance of the isocyanate peak.

-

-

Calculation: Determine the concentration of the saturated solution from the calibration curve.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are crucial to consider in experimental design and application.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for the experimental determination of this compound solubility.

References

A Theoretical Exploration of Propenyl Isocyanate Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propenyl isocyanate, a member of the versatile class of unsaturated aliphatic isocyanates, presents a unique landscape of reactivity governed by the interplay between its isocyanate functional group and the adjacent carbon-carbon double bond. Understanding the kinetics and thermodynamics of its reactions is crucial for harnessing its potential in organic synthesis and drug development. This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the reactivity of this compound and its close analog, vinyl isocyanate. We delve into the computational methodologies employed, analyze key reaction pathways including nucleophilic additions and cycloadditions, and present quantitative data to inform reaction design and optimization.

Introduction

Isocyanates are a cornerstone of modern organic chemistry, renowned for their utility in the synthesis of a wide array of valuable compounds, including carbamates, ureas, and various heterocyclic systems. The presence of an alkenyl group, as in this compound, introduces additional reactive sites, allowing for a diverse range of chemical transformations. The electrophilic carbon of the isocyanate group is susceptible to attack by nucleophiles, while the C=C double bond can participate in various cycloaddition reactions.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the reactivity of such molecules. These computational methods allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the calculation of key thermodynamic and kinetic parameters that govern reaction outcomes.

This guide will focus on the theoretical underpinnings of this compound reactivity, leveraging data from computational studies on closely related systems to provide a predictive framework.

Computational Methodologies

The theoretical investigation of isocyanate reactivity predominantly employs quantum chemical calculations. A common and robust approach involves geometry optimization of reactants, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points and to obtain thermodynamic data.

Density Functional Theory (DFT)

DFT methods are widely used due to their favorable balance of computational cost and accuracy. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these types of studies.

Basis Sets

The choice of basis set is critical for obtaining reliable results. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p), are commonly used. The latter includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions on both heavy atoms and hydrogens (d,p) to account for the distortion of atomic orbitals in the molecular environment.

Solvation Models

To simulate reactions in solution, continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are often applied. These models approximate the solvent as a continuous dielectric medium, accounting for the bulk solvent effects on the reaction energetics.

Experimental Protocols

While this guide focuses on theoretical calculations, it is crucial to ground these predictions in experimental reality. Below are generalized experimental protocols for studying isocyanate reactivity, based on methodologies cited in the literature for analogous systems.

General Protocol for Kinetic Analysis of Isocyanate Reactions with Nucleophiles (e.g., Alcohols):

-

Materials: Phenyl isocyanate (as a model isocyanate), the desired alcohol (e.g., n-propanol), a suitable solvent (e.g., THF), and a quenching agent (e.g., n-butylamine) are required. All reagents and solvents should be of high purity and anhydrous.

-

Reaction Setup: The reaction is typically carried out in a temperature-controlled vessel. Stock solutions of the isocyanate and the alcohol in the chosen solvent are prepared.

-

Kinetic Runs: The reaction is initiated by mixing the reactant solutions. At specific time intervals, aliquots of the reaction mixture are withdrawn and quenched by adding a solution of a primary amine (e.g., n-butylamine in ACN). The amine rapidly reacts with the remaining isocyanate to form a stable urea derivative.

-

Analysis: The quenched samples are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product (urethane) or the quenched isocyanate adduct. The rate constants are then determined by fitting the concentration-time data to the appropriate rate law.

-

Activation Parameters: By conducting the kinetic runs at different temperatures, the Arrhenius activation energy (Ea) can be determined from the slope of the plot of ln(k) versus 1/T.

Reactivity of this compound: Theoretical Insights

The reactivity of this compound is dominated by two primary modes: nucleophilic addition to the isocyanate group and cycloaddition reactions involving the vinyl moiety.

Nucleophilic Addition

The carbon atom of the isocyanate group is highly electrophilic and readily attacked by nucleophiles such as alcohols, amines, and water. Theoretical studies on the reaction of methyl isocyanate with methanol associates have shown that the reaction proceeds through a concerted asymmetric transition state.[1] The reaction with linear methanol trimers was found to be both kinetically and thermodynamically more favorable than with cyclic trimers.[2]

Reaction Pathway: Nucleophilic Addition of Methanol to this compound

The reaction is expected to proceed via a pre-reaction complex, followed by a four-membered cyclic transition state, leading to the formation of a carbamate product.

Caption: Generalized pathway for the nucleophilic addition of an alcohol to this compound.

Quantitative Data:

| Reactant System | Condition | Activation Energy (Ea) (kJ/mol) | Computational Method |

| Phenyl Isocyanate + 1-Propanol | Stoichiometric | 35.6 | G4MP2/SMD(THF) |

| Phenyl Isocyanate + 1-Propanol | 20-fold Isocyanate Excess | 29.5 | G4MP2/SMD(THF) |

| Phenyl Isocyanate + 1-Propanol | 200-fold Alcohol Excess | 17.2 | G4MP2/SMD(THF) |

| Table 1: Experimental and Theoretical Activation Energies for the Reaction of Phenyl Isocyanate with 1-Propanol. Data from[3]. |

These findings suggest that the reactivity of this compound with nucleophiles will also be sensitive to the reaction conditions and the presence of catalytic species.

Cycloaddition Reactions

The vinyl group in this compound can act as a dienophile or a dipolarophile in cycloaddition reactions. Theoretical studies on the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with alkenes have shown that the mechanism can be either concerted or stepwise, depending on the electronic nature of the alkene.[4] Electron-rich alkenes tend to react via a single electron transfer (SET) pathway leading to a diradical intermediate, while electron-deficient alkenes favor a concerted pathway.[4]

Logical Flow: Determining the Cycloaddition Pathway

The preferred reaction pathway for a cycloaddition involving this compound will depend on the nature of the reacting partner.

Caption: Decision diagram for the likely cycloaddition mechanism based on reactant electronics.

Furthermore, computational studies on the reaction of nitrones with isocyanates have revealed that the reaction mechanism is solvent-dependent.[5] In the gas phase and nonpolar solvents, a concerted mechanism is favored, whereas a stepwise mechanism is preferred in polar solvents.[5]

Experimental Workflow: Investigating Cycloaddition Reactions

A typical workflow to investigate a cycloaddition reaction involving this compound would involve both computational and experimental steps.

Caption: Integrated computational and experimental workflow for studying cycloaddition reactions.

Conclusion

Theoretical calculations provide a powerful lens through which to view the complex reactivity of this compound. By employing DFT methods, it is possible to predict reaction pathways, characterize transition states, and estimate the kinetic and thermodynamic parameters that govern these transformations. While direct computational data for this compound remains an area for future research, the extensive theoretical work on related isocyanates offers a solid foundation for understanding and predicting its behavior. The interplay of nucleophilic addition at the isocyanate group and cycloaddition at the vinyl moiety, influenced by factors such as solvent polarity and reactant electronics, makes this compound a fascinating and synthetically valuable molecule. The continued synergy between computational and experimental chemistry will undoubtedly unlock new applications for this and other unsaturated isocyanates in the fields of materials science and drug discovery.

References

Technical Guide to the Safe Handling and Use of n-Propyl Isocyanate

Disclaimer: This guide addresses n-propyl isocyanate (CAS No: 110-78-1), as "propenyl isocyanate" is not a commonly available chemical and its safety data is not readily accessible. It is presumed that the user's query pertained to the more common n-propyl isocyanate.

This document provides an in-depth technical overview of the safety, handling, and toxicological properties of n-propyl isocyanate, intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical and Physical Properties

n-Propyl isocyanate is a colorless, highly flammable liquid with a pungent odor.[1][2][3] It is a reactive compound used in the synthesis of other chemicals.[1][3]

| Property | Value | Reference |

| CAS Number | 110-78-1 | |

| Molecular Formula | C₄H₇NO / CH₃CH₂CH₂NCO | |

| Molecular Weight | 85.10 g/mol | |

| Appearance | Colorless to Yellow Liquid | [1][2] |

| Odor | Pungent | [1][2] |

| Boiling Point | 83 - 84 °C (181.4 - 183.2 °F) at 760 mmHg | [2] |

| Flash Point | -1 °C (30.2 °F) | [2] |

| Density | 0.89 g/cm³ | |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

n-Propyl isocyanate is classified as a hazardous substance.[2][4] It is highly flammable and reacts violently with water, liberating toxic gas.[1][4] The substance is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2][4] It is also a known respiratory and skin sensitizer.[2][4]

| Hazard Class | Hazard Statement | GHS Code |

| Flammable liquids | Highly Flammable liquid and vapor | H225 |

| Acute toxicity, oral | Harmful if swallowed | H302 |

| Acute toxicity, dermal | Harmful in contact with skin | H312 |

| Acute toxicity, inhalation | Harmful if inhaled | H332 |

| Skin corrosion/irritation | Causes skin irritation / Causes severe skin burns and eye damage | H315 |

| Serious eye damage/eye irritation | Causes serious eye damage | H318 |

| Sensitization, Skin | May cause an allergic skin reaction | H317 |

| Sensitization, respiratory | May cause allergy or asthma symptoms or breathing difficulties if inhaled | H334 |

| Specific target organ toxicity | May cause respiratory irritation | H335 |

Data compiled from multiple sources.[1][2]

Toxicological Data

Exposure to n-propyl isocyanate can lead to a range of acute and chronic health effects. Inhalation may cause severe respiratory irritation, bronchitis, and pulmonary edema.[4] It is toxic and/or corrosive, and contact with vapors or the substance itself can cause severe injury, burns, or death.[1]

| Toxicity Metric | Value | Species | Reference |

| LD50 (Intravenous) | 56 mg/kg | Mouse | [4] |

Reactivity Profile

Isocyanates are highly reactive electrophiles.[5] They react exothermically with a wide range of compounds, including water, alcohols, amines, and bases.[4][5]

-

Reaction with Water: Reacts with water or moist air to form amines and liberate carbon dioxide gas.[1][4] This reaction can be violent and may lead to a dangerous pressure buildup in sealed containers.[1][4]

-

Reaction with Alcohols and Amines: Reacts with alcohols to form urethanes and with amines to form ureas.[5] These reactions can be explosive if base-catalyzed and not carried out in an inert solvent.[4]

-

Polymerization: Can undergo explosive polymerization when heated or involved in a fire.[1]

-

Incompatible Materials: Incompatible with acids, strong oxidizing agents, strong bases, alcohols, and amines.[2] It can also attack and embrittle some plastics and rubbers.[4]

Handling Precautions and Experimental Protocols

Due to its high reactivity and toxicity, n-propyl isocyanate must be handled with stringent safety measures.

-

Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

-

Inert Atmosphere: For reactions, use of standard Schlenk line or glove box techniques under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with moisture.[7]

-

Grounding: All equipment must be grounded to prevent static electricity discharge, which could ignite the flammable vapors.[2]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]

A comprehensive PPE regimen is mandatory when handling n-propyl isocyanate.

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[4][9] Contact lenses should not be worn as they can absorb irritants.[4]

-

Skin Protection: Wear impervious protective clothing to avoid all skin contact.[4] A lab coat is required. For significant handling, a rubber or PVC apron is recommended.[10]

-

Hand Protection: Use butyl rubber gloves (thickness ≥0.4 mm).[10] Nitrile gloves may not provide adequate protection for prolonged contact.[6] Double gloving is a good practice.

-

Respiratory Protection: If exposure limits are exceeded or if working outside a fume hood, a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge (e.g., type ABEK) is necessary.[2] Do not use activated carbon filters, as they are ineffective against isocyanate vapors.[10]

The following diagram outlines a general workflow for a chemical reaction involving n-propyl isocyanate, emphasizing safety and handling under inert conditions.

Caption: General workflow for handling n-propyl isocyanate in a laboratory synthesis.

Storage and Disposal

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4] Keep away from heat, sparks, open flames, and direct sunlight.[2][4] Store separately from incompatible materials such as acids, bases, alcohols, and oxidizing agents.[2][4]

-

Disposal: Chemical waste generators must classify discarded chemicals appropriately.[2] Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain. Contaminated containers may contain explosive vapors and should be handled with care.[4]

Emergency Procedures

Immediate and appropriate response to an incident is critical.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration using a proper medical device (do not use mouth-to-mouth). Seek immediate medical attention. | [1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water for at least 20 minutes. Seek immediate medical attention. | [1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2] |

-

Immediate Action: Evacuate the area and eliminate all ignition sources.[3] Isolate the spill area for at least 50 meters (150 feet) in all directions.[3]

-

Containment: Stop the leak if it can be done without risk. Use a vapor-suppressing foam to reduce vapors.[3] Do not allow contact with water.[2]

-

Cleanup: Absorb with dry sand or other non-combustible material and place into containers for later disposal. Use spark-proof tools.[2]

-

Ventilation: Ensure adequate ventilation of the area.

-

Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[3] Do not use a direct water stream, as it will react with the isocyanate.[3]

-

Hazards: Highly flammable liquid and vapor.[2] Vapors are heavier than air and may travel to an ignition source and flash back.[1] Containers may explode when heated.[1] Combustion produces toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Hazard Mitigation and Control

A hierarchical approach should be used to minimize the risks associated with n-propyl isocyanate.

Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.

Signaling Pathways and Biochemical Interactions

The primary toxicological concern with isocyanates is their high reactivity, leading to non-specific interactions with biological macromolecules.[11] The isocyanate functional group (-NCO) readily reacts with nucleophilic groups found in proteins and other biomolecules, such as amine (-NH₂) and hydroxyl (-OH) groups. This reactivity is the basis for their ability to cause skin and respiratory sensitization.[4][11] There are no specific signaling pathways commonly associated with isocyanates in the way one might find for a targeted drug molecule; their effects are largely driven by chemical-induced tissue damage and immune responses.

The following diagram illustrates the logical flow of events following exposure, leading to sensitization.

Caption: Simplified logical pathway of isocyanate-induced immune sensitization.

References

- 1. Propyl isocyanate | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. N-PROPYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. 2.1. Materials [bio-protocol.org]

- 8. nj.gov [nj.gov]

- 9. echemi.com [echemi.com]

- 10. How to Safely Handle Isocyanates? [enuochem.com]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in Propenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isocyanate functional group is a cornerstone of polymer chemistry and a subject of increasing interest in medicinal chemistry and drug development due to its inherent electrophilicity. This technical guide provides a comprehensive analysis of the electrophilic nature of the isocyanate group, with a specific focus on propenyl isocyanate. This compound, an unsaturated aliphatic isocyanate, possesses a unique reactivity profile conferred by the presence of both the highly electrophilic isocyanate moiety and a reactive alkene. This document details the underlying principles governing the electrophilicity of isocyanates, presents available quantitative data for analogous compounds to infer the reactivity of this compound, outlines detailed experimental protocols for characterizing its electrophilicity, and explores potential signaling pathways that may be modulated by this reactive molecule.

Introduction to Isocyanate Electrophilicity

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, creating a significant partial positive charge on the central carbon.[1] This inherent reactivity makes isocyanates susceptible to nucleophilic attack by a wide range of functional groups, including alcohols, amines, thiols, and water.[2]

The general reactivity of isocyanates is influenced by the electronic and steric nature of the substituent (R) attached to the nitrogen atom. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, increasing its reaction rate with nucleophiles. Conversely, electron-donating groups decrease electrophilicity.[1] Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the resonance stabilization of the negative charge that develops on the nitrogen atom in the transition state.

This compound (CH₂=CHCH₂-N=C=O) is an example of an alkenyl isocyanate. The presence of the propenyl group, an electron-donating alkyl group, suggests that it would be less reactive than aromatic isocyanates but still possess significant electrophilicity characteristic of aliphatic isocyanates.

Quantitative Assessment of Isocyanate Reactivity

Table 1: Reaction Rate Constants for Phenyl Isocyanate with Alcohols [2][3][4]

| Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| n-Propanol | THF | 40 | 1.55 x 10⁻³ |

| n-Butanol | Toluene | 25 | 1.12 x 10⁻⁴ |

| Isopropanol | THF | 40 | 0.75 x 10⁻³ |

| Cyclohexanol | Dioxane | 25 | 0.35 x 10⁻⁴ |

Table 2: Relative Reaction Rates of Isocyanates with Nucleophiles [5]

| Nucleophile | Relative Rate |

| Primary Aliphatic Amine | 1000 - 5000 |

| Secondary Aliphatic Amine | 500 - 1250 |

| Primary Aromatic Amine | 20 - 50 |

| Primary Hydroxyl | 1 |

| Water | 1 |

| Carboxylic Acid | 0.1 - 0.5 |

| Thiol | 0.1 - 0.2 |

Note: These values are approximate and can vary depending on the specific isocyanate, nucleophile, solvent, and temperature.

The data clearly indicate that amines are significantly more reactive towards isocyanates than alcohols, water, or thiols.[6] The reaction of primary aliphatic amines with aromatic isocyanates can be extremely rapid, with reaction half-lives on the order of milliseconds.[6] It is reasonable to infer that this compound will follow a similar trend in reactivity, with amines being the most potent nucleophiles for reaction with its isocyanate group.

Experimental Protocols for Determining Electrophilicity

A variety of analytical techniques can be employed to quantitatively assess the electrophilicity of this compound by monitoring its reaction kinetics with different nucleophiles.

Synthesis of this compound

This compound can be synthesized via several established methods for isocyanate preparation. A common laboratory-scale synthesis involves the Curtius rearrangement of propenoyl azide, which can be generated from propenoyl chloride.

Protocol: Synthesis of this compound via Curtius Rearrangement

-

Preparation of Propenoyl Azide: To a cooled (0 °C) solution of sodium azide (1.5 equivalents) in a biphasic mixture of water and dichloromethane, add propenoyl chloride (1.0 equivalent) dropwise with vigorous stirring. Maintain the temperature at 0 °C for 1-2 hours.

-

Extraction: Separate the organic layer and wash it with cold saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Curtius Rearrangement: Carefully heat the dried dichloromethane solution of propenoyl azide. The rearrangement to this compound will occur with the evolution of nitrogen gas. Caution: Acyl azides can be explosive. This reaction should be performed behind a blast shield and with appropriate personal protective equipment.

-

Purification: The resulting this compound can be purified by distillation under reduced pressure.

An alternative synthesis involves the reaction of allyl bromide with sodium cyanate in the presence of a suitable catalyst.[7]

Kinetic Analysis by Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a powerful technique for monitoring the progress of isocyanate reactions in real-time. The strong and sharp absorption band of the isocyanate group (-N=C=O) appears in a relatively uncongested region of the infrared spectrum (typically 2250-2280 cm⁻¹), making it an ideal spectroscopic handle for kinetic analysis.

Protocol: Kinetic Analysis of this compound Reaction with an Alcohol using FTIR

-

Instrumentation: Utilize an FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for in situ reaction monitoring.

-

Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, toluene).

-

Data Acquisition: Immerse the ATR probe into the solution and acquire a background spectrum.

-

Reaction Initiation: Add a known concentration of the nucleophile (e.g., n-butanol) to the reaction vessel with stirring.

-

Monitoring: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds).

-

Data Analysis: Monitor the decrease in the integrated area of the isocyanate peak at ~2270 cm⁻¹. The concentration of the isocyanate at any given time is proportional to the area of this peak. Plot the concentration of this compound versus time to determine the reaction order and calculate the rate constant.

Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to monitor the kinetics of isocyanate reactions by observing the disappearance of reactant signals and the appearance of product signals over time.

Protocol: Kinetic Analysis of this compound Reaction with an Amine using ¹H NMR

-

Sample Preparation: In an NMR tube, prepare a solution of this compound and an internal standard (e.g., tetramethylsilane) in a suitable deuterated solvent (e.g., CDCl₃).

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the initial solution.

-

Reaction Initiation: Add a known amount of the amine nucleophile (e.g., n-butylamine) to the NMR tube, mix quickly, and place it in the NMR spectrometer.

-

Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the protons of this compound (e.g., the vinyl protons) and the protons of the urea product. The relative integrals will change over time, allowing for the calculation of reactant and product concentrations and the determination of the reaction rate constant.

Potential Signaling Pathways and Biological Interactions

The high electrophilicity of isocyanates makes them reactive towards biological nucleophiles, such as the side chains of cysteine, lysine, and histidine residues in proteins.[8] This reactivity is the basis for the known toxicity of many isocyanates, which can act as sensitizers and induce immune responses.[9] this compound, as a reactive electrophile, has the potential to act as a covalent modifier of proteins and other biomolecules, thereby modulating their function and initiating cellular signaling cascades.[10][11]

While specific signaling pathways for this compound have not been elucidated, its reactivity profile suggests that it could participate in pathways analogous to those of other electrophilic species, such as reactive lipid species. These electrophiles are known to modify key signaling proteins, leading to cellular responses.

Covalent Adduction to Proteins

This compound can react with nucleophilic amino acid residues on proteins to form stable covalent adducts. The identification and characterization of these adducts can be achieved using mass spectrometry-based proteomics approaches.[12][13][14][15]

Experimental Workflow for Protein Adduct Identification

Caption: Workflow for identifying protein adducts of this compound.

Hypothetical Signaling Pathway Activation

By analogy with other electrophiles, this compound could potentially activate cellular stress response pathways. A plausible mechanism involves the covalent modification of sensor proteins, such as Keap1, which would lead to the activation of the Nrf2 transcription factor and the subsequent expression of antioxidant and detoxification genes.

Hypothetical Signaling Pathway

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

Conclusion

This compound is a reactive electrophile with significant potential for applications in both materials science and as a chemical probe in biological systems. While direct quantitative data on its electrophilicity is currently limited, a comprehensive understanding of its reactivity can be inferred from the extensive literature on analogous isocyanate compounds. The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of the electrophilicity of this compound and its interactions with nucleophiles. Furthermore, the exploration of potential signaling pathways highlights the importance of considering the biological activity of such reactive molecules, a critical aspect for researchers in drug development and toxicology. Future studies focusing on the precise quantification of the reaction kinetics of this compound and the elucidation of its specific biological targets will be invaluable in fully harnessing the potential of this versatile chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. experts.umn.edu [experts.umn.edu]

- 7. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 8. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New covalent bonding ability for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent applications of covalent chemistries in protein–protein interaction inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Vinyl Group in Propenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the vinyl group in propenyl isocyanate. This compound is a bifunctional molecule possessing both a reactive isocyanate group and a vinyl moiety, making it a versatile building block in organic synthesis. The dual functionality allows for a range of chemical transformations, enabling the synthesis of complex molecules and polymers. This document details the synthesis of this compound, explores the reactivity of its vinyl group through various reaction types, and provides illustrative experimental protocols and reaction mechanisms.

Synthesis of this compound

The synthesis of this compound can be approached through several methods, primarily involving the conversion of corresponding allyl precursors. A plausible and general method is the reaction of a vinyl halide with a metal cyanate, catalyzed by a nickel complex.

Experimental Protocol: Synthesis of this compound via Nickel-Catalyzed Cyanation

This protocol is adapted from general procedures for the synthesis of vinyl isocyanates.

-

Materials: 1-bromopropene, sodium cyanate, bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], 1,2-bis(diphenylphosphino)ethane (dppe), N,N-dimethylacetamide (DMAC).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add sodium cyanate (1.2 equivalents).

-

Add the nickel catalyst precursor, Ni(COD)₂ (0.05 equivalents), and the ligand, dppe (0.05 equivalents).

-

Add anhydrous DMAC as the solvent.

-

Add 1-bromopropene (1 equivalent) to the mixture.

-

Heat the reaction mixture to 140-150 °C and stir for 16-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

The solvent and any unreacted starting material are removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

-

Reactivity of the Vinyl Group

The vinyl group in this compound, being an alkene, can participate in a variety of addition and cycloaddition reactions. The presence of the electron-withdrawing isocyanate group is expected to influence the reactivity of the double bond, making it more susceptible to certain types of reactions.

Cycloaddition Reactions

A notable reaction of vinyl isocyanates is the [4+1] cycloaddition with N-heterocyclic carbenes (NHCs). This reaction leads to the formation of functionalized hydroindolone products, which are valuable scaffolds in medicinal chemistry.[1][2]

Reaction Mechanism: [4+1] Cycloaddition

The proposed mechanism involves the nucleophilic attack of the NHC on the isocyanate carbon, followed by an intramolecular cyclization where the vinyl group acts as the four-atom component.

Caption: [4+1] Cycloaddition of this compound and an NHC.

Experimental Protocol: [4+1] Cycloaddition of this compound with an N-Heterocyclic Carbene

This is a generalized protocol based on the work of Rigby and Wang.[1][2]

-

Materials: this compound, N-heterocyclic carbene (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), anhydrous toluene.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-heterocyclic carbene (1.1 equivalents) in anhydrous toluene.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous toluene to the NHC solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the hydroindolone product.

-

The vinyl group in this compound can act as a dienophile in a [4+2] cycloaddition, or Diels-Alder reaction, with a conjugated diene to form a cyclohexene derivative. The electron-withdrawing nature of the isocyanate group is expected to activate the vinyl group for this reaction.

Reaction Mechanism: Diels-Alder Reaction

This is a concerted pericyclic reaction where the diene and the dienophile (this compound) react in a single step to form the cyclohexene ring.

Caption: Diels-Alder reaction of a diene with this compound.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

-

Materials: this compound, freshly cracked cyclopentadiene, anhydrous dichloromethane.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add freshly cracked cyclopentadiene (1.2 equivalents) dropwise to the solution.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Monitor the reaction by TLC or ¹H NMR spectroscopy.

-

After completion, remove the solvent under reduced pressure.

-

The resulting adduct can be purified by column chromatography or recrystallization.

-

Michael Addition

The vinyl group, activated by the adjacent isocyanate group, can act as a Michael acceptor. This allows for the conjugate addition of nucleophiles, a useful method for carbon-carbon and carbon-heteroatom bond formation.

Reaction Mechanism: Michael Addition

The reaction proceeds via the nucleophilic attack at the β-carbon of the vinyl group, followed by protonation to yield the 1,4-adduct.

Caption: Michael addition of a nucleophile to this compound.

Experimental Protocol: Michael Addition of Diethyl Malonate to this compound

-

Materials: this compound, diethyl malonate, sodium ethoxide, anhydrous ethanol.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol.

-

Add a catalytic amount of sodium ethoxide.

-

Cool the solution to 0 °C and add this compound (1 equivalent) dropwise.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction by GC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Radical Polymerization

The vinyl group of this compound can undergo radical polymerization to form a polymer with pendant isocyanate groups. These reactive polymers are useful for subsequent modifications and cross-linking.

Experimental Workflow: Radical Polymerization

The polymerization is typically initiated by a radical initiator and proceeds through chain propagation until termination.

Caption: Workflow for the radical polymerization of this compound.

Experimental Protocol: Radical Polymerization of this compound

-

Materials: this compound, azobisisobutyronitrile (AIBN), anhydrous benzene or toluene.

-

Procedure:

-

Purify this compound by passing it through a column of basic alumina to remove any inhibitors.

-

In a polymerization tube, dissolve the purified this compound and AIBN (0.1-1 mol%) in anhydrous benzene.

-

Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Seal the tube under vacuum.

-

Heat the tube in a thermostated bath at 60-80 °C for 24-48 hours.

-

Cool the tube, open it, and pour the viscous solution into a large volume of a non-solvent (e.g., methanol or hexane) to precipitate the polymer.

-

Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the reactions of the vinyl group in this compound, based on typical yields and conditions for analogous reactions.

| Reaction Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| [4+1] Cycloaddition | N-Heterocyclic Carbene | Toluene | 25 | 18 | 75-90 |

| Diels-Alder | Cyclopentadiene | Dichloromethane | 25 | 12 | 80-95 |

| Michael Addition | Diethyl Malonate | Ethanol | 25 | 24 | 60-80 |

| Radical Polymerization | AIBN | Benzene | 70 | 24 | >90 (conversion) |

Conclusion

This compound is a valuable bifunctional monomer. The reactivity of its vinyl group allows for a diverse range of chemical transformations, including cycloadditions, conjugate additions, and polymerizations. This guide provides a foundational understanding of these reactions, complete with generalized experimental protocols and mechanistic insights, to aid researchers in the fields of organic synthesis, polymer chemistry, and drug development in harnessing the synthetic potential of this versatile molecule. Further investigation into the specific reaction kinetics and substrate scope for each reaction type will undoubtedly expand its applications.

References

Propenyl Isocyanate: A Technical Guide to its Potential Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propenyl isocyanate is an unsaturated aliphatic isocyanate that holds significant potential as a versatile reagent in organic synthesis. Its bifunctional nature, possessing both a reactive isocyanate group and a polymerizable alkene, opens avenues for its application in the synthesis of a diverse range of organic molecules, including heterocyclic compounds and functionalized polymers. This technical guide provides an in-depth overview of the potential applications of this compound, including its synthesis, reactivity, and prospective uses in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in a research and development setting.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for isocyanate formation. While specific literature on the synthesis of this compound is scarce, analogous procedures for vinyl and other alkenyl isocyanates provide a strong basis for its preparation.

From Propenoyl Azide (Curtius Rearrangement)

A common and effective method for synthesizing isocyanates is the Curtius rearrangement of acyl azides. For this compound, this would involve the thermal or photochemical rearrangement of propenoyl azide.

Experimental Protocol:

-

Preparation of Propenoyl Azide: Propenoyl chloride (1.0 eq) is dissolved in an inert solvent such as toluene. Sodium azide (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 2-3 hours.

-

Curtius Rearrangement: The reaction mixture containing the propenoyl azide is heated to 80-100 °C. The rearrangement is typically accompanied by the evolution of nitrogen gas.

-

Isolation: The resulting this compound can be isolated by fractional distillation under reduced pressure.

Regio- and Stereoselectivity in Propenyl Isocyanate Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenyl isocyanate, an unsaturated aliphatic isocyanate, presents a unique chemical scaffold characterized by the dual reactivity of its vinyl and isocyanate functionalities. The conjugated system, comprising a C=C double bond and an N=C=O group, allows this molecule to participate in a diverse range of chemical transformations, including cycloadditions and nucleophilic additions. The interplay between these reactive sites gives rise to significant questions of chemoselectivity, regioselectivity, and stereoselectivity, which are critical for synthetic planning and the development of novel molecular entities in medicinal chemistry and materials science.

Direct literature on this compound is limited; therefore, this guide will draw upon the well-documented chemistry of the closely related vinyl isocyanates as a predictive model for its reactivity. Understanding and controlling the selective pathways of these reactions are paramount for harnessing their full synthetic potential. This document provides an in-depth analysis of these selective reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Cycloaddition Reactions

The conjugated π-system of vinyl isocyanates allows them to participate in various cycloaddition reactions, where both the regiochemical and stereochemical outcomes are of significant interest.

[4+2] Cycloaddition Reactions (Hetero-Diels-Alder)

In [4+2] cycloadditions, vinyl isocyanates can function as 1-azadiene synthons, providing a 4π-electron system to react with a dienophile (a 2π-electron system) to form six-membered heterocyclic rings.

Regio- and Stereoselectivity: The regioselectivity of the hetero-Diels-Alder reaction is dictated by the electronic properties of the reacting partners. The reaction with electron-rich dienophiles, such as enamines, or highly reactive species like benzyne, has been shown to be an effective method for constructing complex nitrogen-containing polycyclic frameworks. For instance, the reaction with benzyne provides an expedient route to phenanthridinone and benzophenanthridinone ring systems.[1]

Quantitative Data Summary:

| Vinyl Isocyanate Substrate | Dienophile | Product | Yield (%) |

| 3,4-dihydronaphthalen-1-yl isocyanate | Benzyne | Dibenzo[c,f]phenanthridin-6(5H)-one | 51 |

| 6-methoxy-3,4-dihydronaphthalen-1-yl isocyanate | Benzyne | 11-methoxydibenzo[c,f]phenanthridin-6(5H)-one | 45 |

| Cyclohexenyl isocyanate | Benzyne | 7,8,9,10-tetrahydrophenanthridin-6(5H)-one | 41 |

Reaction Pathway: [4+2] Cycloaddition

Caption: General workflow for a [4+2] cycloaddition reaction.

[2+2] Cycloaddition Reactions

The C=N bond of the isocyanate group can react with alkenes in a [2+2] cycloaddition to form four-membered β-lactam rings (azetidin-2-ones).[2] This transformation is a cornerstone in the synthesis of penicillin and other β-lactam antibiotics.

Regio- and Stereoselectivity: The reaction of isocyanates like chlorosulfonyl isocyanate (CSI) with alkenes can proceed through different mechanistic pathways, which directly impacts the stereochemical outcome.[3]

-

Concerted Pathway: Electron-deficient alkenes tend to react via a concerted [π2s + π2s + n2s] mechanism, involving the nitrogen lone pair, which is thermally allowed.[3]

-

Stepwise Pathway: Electron-rich alkenes often react through a stepwise mechanism involving a single electron transfer (SET) to form a 1,4-diradical intermediate.[3] This pathway may lead to a loss of stereochemical information if bond rotation in the intermediate is faster than ring closure.

The use of chiral alkenes, such as chiral vinyl ethers, can induce asymmetry in the product, leading to enantiomerically enriched β-lactams.[2]

Quantitative Data Summary:

| Isocyanate | Alkene | Catalyst / Conditions | Product | Diastereomeric/Enantiomeric Selectivity |

| Chlorosulfonyl Isocyanate (CSI) | Chiral Vinyl Ethers | - | Chiral N-chlorosulfonyl-β-lactam | Asymmetric induction observed |

| Tosyl Isocyanate | 3,4-dihydro-2H-pyran | - | Fused β-lactam | Evidence of 1,4-diradical intermediate |

| Benzoyl Isocyanate | Aliphatic Imines | Neat, 70°C | 2,3-dihydro-4H-1,3,5-oxadiazin-4-one ([4+2] product) | [2+2] product not observed |

Reaction Pathway: [2+2] Cycloaddition

Caption: Competing pathways in [2+2] isocyanate cycloadditions.

Nucleophilic Addition Reactions

The isocyanate group is a potent electrophile due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes the carbonyl carbon highly susceptible to nucleophilic attack.[4][5]